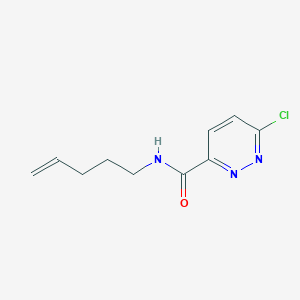
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C14H8ClN2O4. It is known for its unique structure, which includes a nitrophenyl group and a chlorinated cyanopyridine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate typically involves the esterification of 2-(6-chloro-3-cyanopyridin-2-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorinated cyanopyridine moiety can interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate: Unique due to its specific combination of functional groups.
(4-nitrophenyl) 2-(6-bromo-3-cyanopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
(4-nitrophenyl) 2-(6-fluoro-3-cyanopyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a chlorinated cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H8ClN3O4 |
|---|---|
Molekulargewicht |
317.68 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate |
InChI |
InChI=1S/C14H8ClN3O4/c15-13-6-1-9(8-16)12(17-13)7-14(19)22-11-4-2-10(3-5-11)18(20)21/h1-6H,7H2 |
InChI-Schlüssel |
MAOOMCCDELZSOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC2=C(C=CC(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B8411575.png)

![5-fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B8411594.png)
![[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde](/img/structure/B8411600.png)
![Pyrido[4,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8411602.png)





![5,6,7,8,9,10-Hexahydro-alpha-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol](/img/structure/B8411647.png)

